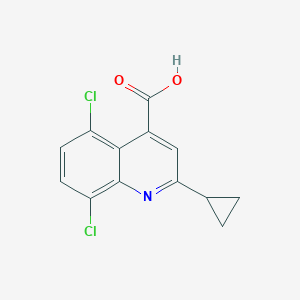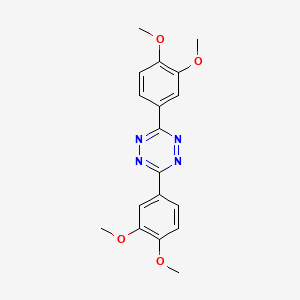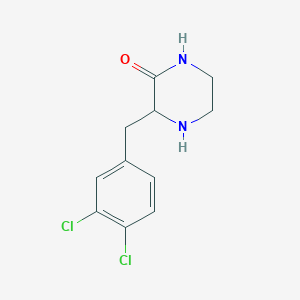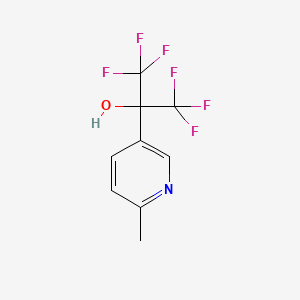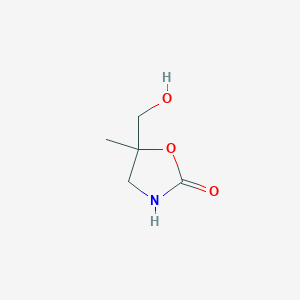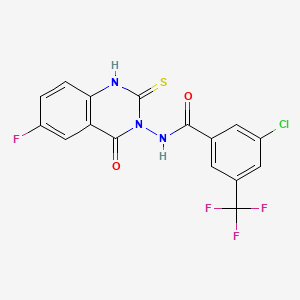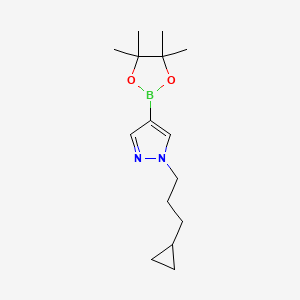
1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester typically involves the reaction of pyrazole derivatives with boronic acids or boronate esters. One common method includes the use of pinacol as a protecting group for the boronic acid functionality. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the pyrazole derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as toluene or ethanol, and the product is purified through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) in aqueous or organic solvents.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other complex organic molecules.
Protodeboronation: Formation of the corresponding pyrazole derivative without the boronic ester group.
Aplicaciones Científicas De Investigación
1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparación Con Compuestos Similares
4-Pyrazoleboronic Acid Pinacol Ester: Similar in structure but lacks the cyclopropylpropyl group.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: Contains a tert-butoxycarbonyl protecting group instead of the cyclopropylpropyl group.
Uniqueness: 1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester is unique due to its cyclopropylpropyl group, which can impart different steric and electronic properties compared to other pyrazole boronic esters. This uniqueness can influence its reactivity and selectivity in various chemical reactions .
Propiedades
Fórmula molecular |
C15H25BN2O2 |
|---|---|
Peso molecular |
276.18 g/mol |
Nombre IUPAC |
1-(3-cyclopropylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C15H25BN2O2/c1-14(2)15(3,4)20-16(19-14)13-10-17-18(11-13)9-5-6-12-7-8-12/h10-12H,5-9H2,1-4H3 |
Clave InChI |
ILGHMZZWCGAPIJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


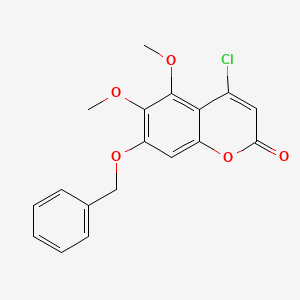
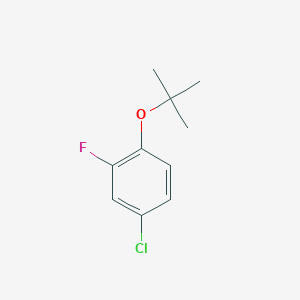
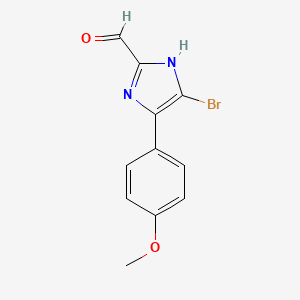
![3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13693759.png)
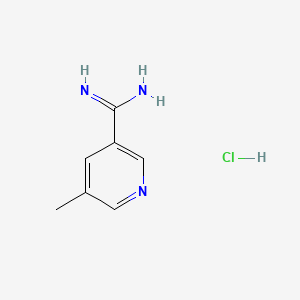

![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
![Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate](/img/structure/B13693780.png)
